N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

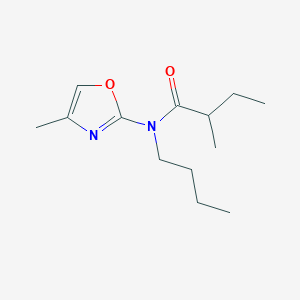

N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide is a chemical compound with the molecular formula C13H22N2O2 It is classified as an amide and contains an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide typically involves the reaction of 2-methyl-4-methyloxazole with butylamine and butyric acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve the following steps:

Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Amidation reaction: The oxazole derivative is reacted with butylamine and butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols under appropriate conditions.

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced amide groups.

Substitution: Substituted oxazole derivatives with various functional groups attached to the ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anti-inflammatory Properties

Research has highlighted the compound's ability to modulate inflammatory responses. In vitro studies have shown that derivatives of this compound can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-1β and IL-6.

Case Study Findings:

In a study involving human keratinocyte cells:

- Compound A reduced IL-6 mRNA expression to 7.5.

- Compound B reduced IL-6 mRNA expression to 7.2.

These results suggest a potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of N-butyl derivatives has also been explored. Compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines.

Table: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | HCC827 | 6.26 | 2D |

| Compound B | NCI-H358 | 6.48 | 2D |

| Compound C | HCC827 | 20.46 | 3D |

| Compound D | NCI-H358 | 16.00 | 3D |

The mechanism of action may involve the inhibition of specific signaling pathways associated with inflammation and tumor growth, potentially interfering with NF-kB signaling pathways.

Neuropharmacology

Recent studies have indicated that N-butyl derivatives may possess neuroprotective properties, making them candidates for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Development

The synthesis of N-butyl derivatives involves several chemical reactions that can be optimized for yield and purity. The development process includes:

- Initial Synthesis : Utilizing starting materials like butyric acid derivatives.

- Functionalization : Introducing the oxazole ring through cyclization reactions.

- Purification : Employing chromatographic techniques to isolate the desired compound.

Wirkmechanismus

The mechanism of action of N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A). This inhibition can occur through the selective binding to receptors or enzymes involved in the release process, thereby preventing the allergic response .

Vergleich Mit ähnlichen Verbindungen

N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide can be compared with other similar compounds, such as:

N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)propanamide: Similar structure but with a different alkyl chain length.

N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)pentanamide: Similar structure but with a longer alkyl chain.

N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)hexanamide: Similar structure but with an even longer alkyl chain.

These compounds share the oxazole ring and amide functional group but differ in the length of the alkyl chain, which can influence their chemical properties and biological activities.

Biologische Aktivität

N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide, also known by its CAS number 106833-52-7, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agricultural sciences. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₂O₂ |

| Molecular Weight | 238.33 g/mol |

| CAS Number | 106833-52-7 |

| Synonyms | This compound, CHEMBL3229195 |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of butanoyl chloride with 4-methyl-1,3-oxazole derivatives under controlled conditions. The reaction is characterized by the formation of amide bonds, which are crucial for the biological activity of the resultant compound.

This compound exhibits its biological effects primarily through modulation of specific cellular pathways. Research indicates that it may interact with enzymes involved in metabolic processes or act as a receptor modulator. The oxazole ring contributes to its ability to penetrate biological membranes and interact with target proteins.

Antimicrobial Properties

Studies have demonstrated that N-butyl derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a study showed that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound showed an IC50 value of approximately 15 µM against HeLa cells, indicating its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to N-butyl compounds displayed significant antibacterial activity. The research highlighted structure–activity relationships that could inform further modifications to enhance efficacy .

- Cytotoxic Effects : In a recent investigation into novel anticancer agents, N-butyl derivatives were evaluated for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptotic markers when treated with this compound .

- Agricultural Applications : Research has also explored the use of N-butyl derivatives in herbicide formulations. A patent application described compositions containing this compound that effectively inhibited weed growth without adversely affecting crop yields .

Eigenschaften

CAS-Nummer |

62124-41-8 |

|---|---|

Molekularformel |

C13H22N2O2 |

Molekulargewicht |

238.33 g/mol |

IUPAC-Name |

N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |

InChI |

InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3 |

InChI-Schlüssel |

XSBXJNYUXNMUOK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.